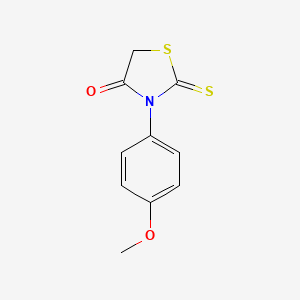

3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

Beschreibung

The exact mass of the compound 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3912. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S2/c1-13-8-4-2-7(3-5-8)11-9(12)6-15-10(11)14/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYLABROUJKUBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)CSC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20277757 |

Source

|

| Record name | 3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5350-09-4 |

Source

|

| Record name | 5350-09-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Thiazolidin-4-one Scaffold: From Synthetic Versatility to Clinical Application

[1][2][3][4]

The Privileged Scaffold: An Introduction

In the landscape of medicinal chemistry, the thiazolidin-4-one ring (C₃H₅NOS) stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Unlike rigid structures that fit only a single receptor type, the thiazolidin-4-one core offers a unique combination of thermodynamic stability and specific vectors for substitution (C2, N3, and C5) that allow it to traverse the chemical space between anti-diabetic, anti-cancer, and anti-microbial therapeutics.

For the drug developer, the value of this scaffold lies in its hydrogen-bonding capability (via the carbonyl oxygen and ring sulfur) and its ability to act as a bioisostere for cyclopentane rings, enhancing solubility and metabolic interaction compared to purely carbocyclic analogs.

Synthetic Architecture: The One-Pot Paradigm

The efficiency of thiazolidin-4-one development relies on the multicomponent reaction (MCR) . The classical approach involves the cyclocondensation of an amine, a carbonyl compound (aldehyde/ketone), and a mercapto-acid.

Core Synthetic Pathway

The reaction proceeds via a Schiff base intermediate (imine formation), followed by the nucleophilic attack of the sulfur atom from the mercapto acid, and finally, intramolecular cyclization with the elimination of water.

Key Experimental Insight: While traditional reflux methods (Dean-Stark trap) are effective, microwave-assisted synthesis has become the gold standard for library generation due to significantly reduced reaction times (minutes vs. hours) and higher yields.

Visualization: Synthetic Workflow

The following diagram outlines the logical flow of the synthesis, highlighting the critical intermediate stage.

Figure 1: The convergent synthesis of thiazolidin-4-ones via the Schiff base intermediate.

Medicinal Chemistry & SAR: Tuning the Vector

The biological activity of the scaffold is dictated by the substitution pattern.

Structure-Activity Relationship (SAR) Matrix

| Position | Chemical Modification | Therapeutic Impact | Mechanism Note |

| C2 | Aryl substitution (Phenyl, Heteroaryl) | Anti-microbial / Anti-viral | Lipophilicity at C2 enhances membrane permeability for bacterial targets (e.g., MurB). |

| N3 | Phenyl / Benzyl groups | Anti-inflammatory / Anti-cancer | Steric bulk here often dictates binding pocket selectivity (e.g., COX-2 vs. COX-1). |

| C5 | Arylidene (Double bond insertion) | Anti-cancer / PPAR | The Knoevenagel condensation at C5 creates a conjugated system, essential for Michael acceptor activity in anti-cancer agents. |

Therapeutic Frontiers

A. Type 2 Diabetes (The Glitazones)

The thiazolidinedione (TZD) class, including Rosiglitazone and Pioglitazone, operates primarily as agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR

-

Mechanism: Activation of PPAR

regulates the transcription of insulin-responsive genes involved in the control of glucose production, transport, and utilization. -

Critical Feature: The acidic NH group at position 3 (in TZDs) or the specific lipophilic tail is crucial for hydrogen bonding within the PPAR

ligand-binding domain (LBD).

B. Oncology

Recent developments have shifted focus to C5-arylidene derivatives.[1]

-

Target: Tubulin polymerization inhibition and EGFR kinase inhibition.

-

Data Point: Compounds with electron-withdrawing groups (Cl, F) on the C5-benzylidene ring show IC50 values in the low micromolar range (1.9 µM - 5.0 µM) against breast cancer lines (MDA-MB-231) [1].

C. Antimicrobial

Thiazolidin-4-ones inhibit the bacterial enzyme MurB , a key catalyst in peptidoglycan biosynthesis. This offers a pathway to treat multi-drug resistant (MDR) strains like MRSA.

Mechanistic Insight: The PPAR Signaling Cascade

Understanding the nuclear receptor pathway is essential for developing anti-diabetic derivatives. The ligand (drug) must traverse the cytoplasm and bind to the nuclear receptor, triggering a conformational change that recruits co-activators.

Figure 2: The PPAR

The Toxicology Barrier: Lessons from Troglitazone

The development of thiazolidin-4-one based drugs faces a significant hurdle: Hepatotoxicity .

-

Historical Context: Troglitazone was withdrawn from the market due to idiosyncratic liver failure.

-

Mechanism: The toxicity is often linked to the metabolic opening of the thiazolidine ring or the formation of reactive quinone methide intermediates, which deplete glutathione and induce oxidative stress [2].

-

Mitigation Strategy: Modern drug design avoids the specific chromane ring of Troglitazone and utilizes in vitro mitochondrial membrane potential assays early in the screening process to detect hepatotoxic potential.

Detailed Experimental Protocols

Protocol: Microwave-Assisted Synthesis of 2,3-Diarylthiazolidin-4-ones

This protocol utilizes green chemistry principles to maximize yield and minimize solvent waste.

Materials:

-

Substituted Benzaldehyde (1.0 mmol)

-

Substituted Aniline (1.0 mmol)

-

Thioglycolic acid (1.5 mmol)

-

Ethanol (5 mL) or Polyethylene Glycol (PEG-400)

-

Microwave Synthesis Reactor (e.g., CEM Discover)

Step-by-Step Procedure:

-

Preparation: In a 10 mL microwave vial, dissolve the aldehyde and amine in ethanol. Stir for 2 minutes at room temperature to initiate imine formation.

-

Addition: Add thioglycolic acid dropwise to the mixture.

-

Irradiation: Seal the vial and place it in the microwave reactor. Set parameters to: Power: 150W , Temperature: 110°C , Time: 10-15 minutes .

-

Work-up: Allow the reaction to cool. Pour the contents into crushed ice/water (50 mL).

-

Isolation: A solid precipitate will form. Filter the solid under vacuum.

-

Purification: Recrystallize from hot ethanol.

-

Validation: Confirm structure via 1H-NMR (Look for the characteristic -CH2- singlet of the thiazolidinone ring around 3.8-4.0 ppm).

Protocol: In Vitro Cytotoxicity Assay (MTT)

Standard validation for anti-cancer derivatives.

-

Seeding: Seed cancer cells (e.g., MDA-MB-231) in 96-well plates at a density of

cells/well. Incubate for 24h. -

Treatment: Add the synthesized thiazolidin-4-one derivative at varying concentrations (0.1, 1, 10, 50, 100 µM). Include DMSO control.

-

Incubation: Incubate for 48-72 hours at 37°C in 5% CO2.

-

Labeling: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

-

Solubilization: Remove media and add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.

References

-

Synthesis of Thiazolidin-4-Ones Derivatives and Discovery of Potential Biological Targets. Source: MDPI (2021). URL:[Link]

-

Hepatotoxicity of the Thiazolidinediones. Source: Clinics in Liver Disease / NIH PubMed (2003). URL:[Link]

-

Recent Advances in Synthetic Strategies and SAR of Thiazolidin-4-one Containing Molecules in Cancer Therapeutics. Source: NIH / PubMed Central. URL:[Link]

-

A Comprehensive Review on the Antidiabetic Attributes of Thiazolidine-4-ones. Source: NIH / PubMed (2022). URL:[Link]

-

Synthesis of Thiazolidin-4-ones from 1-(2-aminoethyl)pyrrolidine as Acetylcholinesterase Inhibitors. Source: NIH / PubMed Central (2019). URL:[Link]

Technical Guide: 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one Derivatives

Executive Summary

The 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one scaffold (a specific N-substituted rhodanine) represents a critical pharmacophore in modern medicinal chemistry. Distinguished by its N3-aryl substitution and C2-thioxo/C4-carbonyl core, this framework serves as a "privileged structure" capable of modulating diverse biological targets, including Aldose Reductase (ALR2) , Phosphatase of Regenerating Liver-3 (PRL-3) , and Bcl-2 family proteins .

However, this scaffold requires rigorous design control. The C5-methylene position is highly reactive; while derivatization here yields potent anticancer agents (via Michael acceptor formation), it also risks classifying the molecule as a Pan-Assay Interference Compound (PAINS). This guide provides a self-validating technical roadmap for the synthesis, structural optimization, and pharmacological validation of these derivatives, ensuring high-integrity data generation for drug development.

Chemical Architecture & Synthesis

The synthesis of the core scaffold, 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one , is best achieved via the Dithiocarbamate Method . Unlike one-pot multicomponent reactions that can yield varying purity, this stepwise protocol ensures regiospecificity at the N3 position using 4-methoxyaniline as the starting material.

Core Synthesis Protocol (Dithiocarbamate Route)

Objective: Synthesize high-purity 3-(4-methoxyphenyl)-rhodanine.

Reagents:

-

4-Methoxyaniline (p-Anisidine)

-

Carbon Disulfide (

) -

Ammonium Hydroxide (

, 28%) -

Sodium Chloroacetate (

) -

Chloroacetic acid (alternative cyclizing agent)

-

Ethanol/Water

Step-by-Step Methodology:

-

Dithiocarbamate Formation:

-

Dissolve 0.1 mol of 4-methoxyaniline in 30 mL of ammonium hydroxide in a cooled flask (

C). -

Add 0.12 mol of carbon disulfide dropwise with vigorous stirring. The solution will turn yellow/orange, indicating the formation of ammonium N-(4-methoxyphenyl)dithiocarbamate.

-

Checkpoint: A precipitate may form. Stir for 4 hours to ensure complete conversion.

-

-

Cyclization:

-

Dissolve 0.1 mol of sodium chloroacetate in minimal water and add to the dithiocarbamate mixture.

-

Heat the reaction mixture to reflux for 4–6 hours.

-

Mechanism:[1][2] The sulfur nucleophile attacks the alpha-carbon of the chloroacetate, followed by acid-catalyzed cyclization releasing water and ammonium chloride.

-

-

Acidification & Isolation:

-

Cool the mixture and acidify with concentrated HCl to pH 2–3. The rhodanine core will precipitate.

-

Filter the solid, wash with cold water (3x), and recrystallize from ethanol.

-

Validation: Melting point should be sharp.

-NMR should show a singlet at

-

Synthetic Workflow Diagram

Caption: Stepwise synthesis of the 3-(4-methoxyphenyl) rhodanine core via dithiocarbamate intermediate.

Medicinal Chemistry & SAR

The biological efficacy of this scaffold hinges on two vectors: the electronic influence of the 4-methoxy group (Site A) and the reactivity of the C5-methylene (Site B).

Structure-Activity Relationship (SAR) Matrix

| Position | Modification | Effect on Activity | Mechanism/Rationale |

| N3 (Site A) | 4-Methoxyphenyl | Optimal | Electron-donating group (EDG) increases electron density on the ring; improves lipophilicity for membrane permeability compared to unsubstituted analogs. |

| N3 | 4-Nitrophenyl | Reduced | Strong Electron-withdrawing group (EWG) reduces ring electron density, often lowering binding affinity for targets like Aldose Reductase. |

| C5 (Site B) | Unsubstituted ( | Baseline | Active methylene; susceptible to oxidation. Weak binder alone. |

| C5 | Arylidene (C=CH-Ar) | Enhanced | Knoevenagel Condensation product. Creates an exocyclic double bond, forming a Michael Acceptor. Critical for anticancer activity (covalent cysteine targeting). |

| C2 | Thioxo (C=S) | Essential | The sulfur atom is crucial for hydrogen bonding and specific hydrophobic interactions in the ALR2 active site. Replacement with Oxygen (2,4-TZD) alters selectivity. |

The "Magic Carbon" (C5) Strategy

To generate high-potency analogs, the C5 position is derivatized with aromatic aldehydes.

-

Reaction: Knoevenagel condensation.

-

Condition: Reflux in ethanol with piperidine (catalyst).[2]

-

Result: 5-Arylidene-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one.

-

Impact: This introduces a conjugated

-system, allowing the molecule to act as a Michael Acceptor , covalently binding to cysteine residues in targets like PRL-3 or JSP-1 .

Pharmacological Profile & Mechanisms

The 3-(4-methoxyphenyl) rhodanine derivatives exhibit a dualistic pharmacological profile depending on the C5 substitution.

Aldose Reductase Inhibition (Diabetes)

Similar to Epalrestat , these derivatives inhibit Aldose Reductase (ALR2), preventing the accumulation of sorbitol in diabetic tissues (neuropathy/retinopathy).

-

Binding Mode: The rhodanine ring occupies the "anion-binding pocket" of ALR2. The 4-methoxy group extends into the hydrophobic specificity pocket, providing selectivity over Aldehyde Reductase (ALR1).

Anticancer Mechanism (Michael Acceptors)

5-Arylidene derivatives function by alkylating reactive thiols on oncoproteins.

-

Target: Phosphatase of Regenerating Liver-3 (PRL-3), overexpressed in metastasis.

-

Action: The exocyclic double bond accepts a nucleophilic attack from the active site Cysteine of PRL-3, irreversibly inhibiting the enzyme.

Mechanism of Action Diagram

Caption: Dual mechanism of action: Non-covalent ALR2 inhibition vs. Covalent anticancer targeting.

Experimental Validation: Aldose Reductase Assay

To validate the biological activity of synthesized derivatives, the following in vitro protocol is the industry standard.

Protocol: Spectrophotometric ALR2 Inhibition Assay

-

Enzyme Preparation: Isolate ALR2 from rat lens homogenate or use recombinant human ALR2.

-

Reaction Mixture (1 mL):

-

Phosphate buffer (50 mM, pH 6.2).

-

NADPH (0.15 mM) - Cofactor.

-

DL-Glyceraldehyde (10 mM) - Substrate.

-

Test Compound: Dissolved in DMSO (Final concentration range: 0.1

M – 100

-

-

Procedure:

-

Incubate enzyme + buffer + test compound for 5 minutes at 30°C.

-

Start reaction by adding DL-Glyceraldehyde.

-

Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 3 minutes.

-

-

Calculation:

-

Calculate % Inhibition:

. -

Determine

using non-linear regression.

-

-

Control: Use Epalrestat as a positive control.

References

-

Lesyk, R. B., & Zimenkovsky, B. S. (2004). 4-Thiazolidones: Centenarian history, current status and perspectives for modern organic and medicinal chemistry. Current Organic Chemistry, 8(16), 1547-1577.

-

Verma, A., & Saraf, S. K. (2008). 4-Thiazolidinone—A biologically active scaffold.[1][2][3][4][5][6][7][8][9] European Journal of Medicinal Chemistry, 43(5), 897-905.

-

Maccari, R., et al. (2018). Aldose reductase inhibitors: A patent review (2014–present). Expert Opinion on Therapeutic Patents, 28(1), 37-52.

-

Trotsko, N., & Szczepański, J. (2022).[10] Anticancer Profile of Rhodanines. Encyclopedia, 2(2), 1166-1179.

-

Kamal, A., et al. (2013).[11] Rhodanine: A privileged scaffold in drug discovery.[12] Expert Opinion on Therapeutic Patents, 23(11), 1465-1497.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chesterrep.openrepository.com [chesterrep.openrepository.com]

- 8. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]

- 9. mdpi.com [mdpi.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. nanobioletters.com [nanobioletters.com]

- 12. researchgate.net [researchgate.net]

Technical Guide: Structural Analogs of 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

The following technical guide provides an in-depth analysis of the structural analogs of 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one . This document is designed for researchers in medicinal chemistry and drug discovery, focusing on the synthesis, structure-activity relationships (SAR), and the critical distinction between genuine therapeutic potential and assay interference (PAINS).

From Privileged Scaffold to PAINS Liability: A Critical Analysis

Executive Summary

The molecule 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the rhodanine class of heterocycles.[1][2] While rhodanines are historically termed "privileged scaffolds" due to their ability to bind diverse biological targets (aldose reductase, phosphatases, Bcl-XL), they are simultaneously classified as Pan-Assay Interference Compounds (PAINS) .

This guide serves two purposes:

-

To detail the synthetic pathways and structural analogs of this specific N3-substituted rhodanine.

-

To provide a rigorous framework for validating bioactivity , distinguishing bona fide target engagement from artifactual protein aggregation or non-specific Michael addition.

Chemical Architecture & Synthesis

The core structure features a thiazolidin-4-one ring with a thioxo group at C2 and a 4-methoxyphenyl substitution at N3.[3] The C5 methylene group is the primary site for derivatization via Knoevenagel condensation.

Synthetic Pathways

The synthesis of the core scaffold typically proceeds via a dithiocarbamate intermediate formed from 4-methoxyaniline.

Method A: The Bis(carboxymethyl)trithiocarbonate Route (Preferred) This method avoids the use of toxic chloroacetic acid and typically offers higher yields.

-

Reaction: 4-Methoxyaniline reacts with bis(carboxymethyl)trithiocarbonate in the presence of a weak base.

-

Cyclization: The intermediate cyclizes to form the rhodanine ring, releasing mercaptoacetic acid.

Method B: The One-Pot Chloroacetate Route

-

Dithiocarbamate Formation: 4-Methoxyaniline is treated with carbon disulfide (

) and ammonia/triethylamine. -

Alkylation & Cyclization: Addition of ethyl chloroacetate or sodium chloroacetate followed by acidic cyclization.

Visualization of Synthesis Logic

The following diagram outlines the synthesis of the core and its conversion into C5-arylidene analogs.

Figure 1: Synthetic workflow from aniline precursor to C5-arylidene derivatives.[4]

Structure-Activity Relationship (SAR) Landscape

Modifications to the 3-(4-methoxyphenyl)rhodanine scaffold generally target three vectors: the N3-aryl ring, the C5 methylene, and the C2 thioxo group.

Vector 1: The C5 "Warhead" (High Reactivity)

The most common analogs involve a Knoevenagel condensation at C5 to form 5-arylidene derivatives.

-

Effect: Creates an exocyclic double bond, extending conjugation.

-

Mechanism: This system often acts as a Michael acceptor , allowing covalent modification of nucleophilic cysteine residues in proteins.

-

Tuning: Electron-withdrawing groups (EWGs) on the C5-benzylidene ring increase electrophilicity (and toxicity), while electron-donating groups (EDGs) attenuate it.

Vector 2: The N3-Aryl Group (Solubility & Sterics)

The 4-methoxyphenyl group provides lipophilicity. Analogs at this position modulate pharmacokinetic properties rather than intrinsic reactivity.

-

4-Methoxy (Current): Moderate lipophilicity, electron-donating.

-

4-Carboxy/Sulfonyl: Increases water solubility (critical for reducing aggregation artifacts).

-

Ortho-substitution: Increases steric bulk, twisting the N-aryl ring out of plane, which can improve selectivity by disrupting flat, intercalator-like binding modes.

Vector 3: The C2 Bioisosteres

Replacing the Sulfur (S) at C2 significantly alters the pharmacological profile.

-

C=S (Rhodanine): High affinity for metal ions (e.g., metalloenzymes like carbonic anhydrase); higher PAINS liability.

-

C=O (Thiazolidine-2,4-dione): The "Glitazone" scaffold. Lower reactivity, validated for PPAR

agonism. -

C=N-R (Iminothiazolidinone): Tuning basicity and H-bond capability.

SAR Logic Diagram

Figure 2: Strategic modification points for the rhodanine scaffold.

Critical Assessment: Bioactivity vs. PAINS

This section is critical for scientific integrity. Rhodanines are the "poster child" for PAINS.[2][5] Validation is mandatory.

Mechanisms of Interference[8]

-

Michael Addition: The exocyclic double bond in C5-arylidene analogs reacts covalently with cysteines (e.g., in kinases or proteases), showing "activity" that is non-specific and time-dependent.

-

Colloidal Aggregation: Hydrophobic rhodanines (like the 3-(4-methoxyphenyl) analog) form micellar aggregates at micromolar concentrations, sequestering enzymes physically rather than inhibiting them chemically.

-

Light Absorption: Many arylidene rhodanines are yellow/orange, absorbing in the 300-450 nm range, interfering with colorimetric readouts.

The Validation Checklist (Mandatory)

Any bioactivity claimed for these analogs must pass these filters:

-

Detergent Sensitivity: Does activity vanish in 0.01% Triton X-100? (If yes

Aggregator).[5] -

Thiol Reactivity: Does adding excess Glutathione (GSH) abolish activity? (If yes

Michael Acceptor). -

Stoichiometry: Is the IC50 dependent on enzyme concentration? (If yes

Irreversible/Covalent).

Validated Therapeutic Applications

Despite PAINS liability, specific analogs have validated utility when designed correctly.

Aldose Reductase Inhibitors (ARI)

The carboxylic acid derivatives of this scaffold (e.g., Epalrestat analogs) are proven ARIs. The acidic headgroup mimics the substrate, and the rhodanine ring occupies a hydrophobic pocket.

-

Key Analog: Epalrestat (Marketed in Japan/India).

-

Mechanism: Competitive inhibition preventing sorbitol accumulation in diabetic neuropathy.

Antimicrobial (Gram-Positive)

Certain 5-arylidene rhodanines target the bacterial cell wall synthesis machinery (Mur ligases).

-

Requirement: Validation via bacterial cell-based assays (MIC) to rule out aggregation, as simple enzyme assays are prone to artifacts.

Experimental Protocols

Synthesis of 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

Reagents: 4-Methoxyaniline (10 mmol), Bis(carboxymethyl)trithiocarbonate (10 mmol), Water (30 mL).

-

Reflux: Combine reagents in water and reflux for 12 hours. The reaction is driven by the evolution of

(Caution: Use fume hood). -

Workup: Cool the mixture. The solid product precipitates.

-

Purification: Filter and recrystallize from ethanol.

-

Yield: Typically 70-85%. Yellow crystalline solid.

General Knoevenagel Condensation (C5-Derivatization)

Reagents: Core rhodanine (1 mmol), Aryl aldehyde (1 mmol), Anhydrous Sodium Acetate (3 eq), Glacial Acetic Acid (5 mL).

-

Reaction: Reflux the mixture for 4–6 hours.

-

Precipitation: Pour into ice-cold water.

-

Purification: Recrystallize from glacial acetic acid or DMF/Ethanol.

-

Characterization: Verify disappearance of C5-methylene protons (~4.0 ppm) and appearance of vinyl proton (~7.5-8.0 ppm) in

H NMR.

Aggregation Counter-Screen (Dynamic Light Scattering)

Before publishing IC50 data:

-

Prepare compound at 10

M in assay buffer (1% DMSO). -

Measure particle size via DLS.

-

Pass: Particle size < 10 nm (monomeric).

-

Fail: Particle size > 100 nm (colloidal aggregate).

References

-

Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

-

Tomasic, T., & Masic, L. P. (2009). Rhodanine as a privileged scaffold in drug discovery.[6][7] Current Medicinal Chemistry.[8] Link

-

Maccari, R., et al. (2014). 5-Arylidene-3-(4-methoxyphenyl)-2-thioxo-4-thiazolidinones as aldose reductase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

-

Sortino, M., et al. (2007). Antifungal activity of some 3-substituted-rhodanine derivatives. Bioorganic & Medicinal Chemistry.[6][7][9][10][11] Link

-

Carlsson, B., et al. (2006). Rhodanine derivatives as inhibitors of Bcl-XL. Journal of Medicinal Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of some new 4-iminothiazolidine-2-ones as possible antioxidants agents [pharmacia.pensoft.net]

- 5. researchgate.net [researchgate.net]

- 6. The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Review of anticancer potentials and structure-activity relationships (SAR) of rhodanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chesterrep.openrepository.com [chesterrep.openrepository.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Novel Thiazolidine-2,4-dione-trimethoxybenzene-thiazole Hybrids as Human Topoisomerases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

High-Resolution LC-MS/MS Characterization of 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

Application Note: AN-MS-2026-RHOD

Abstract

This application note details the structural characterization and quantification protocols for 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one (MW: 239.31 g/mol ), a critical rhodanine derivative often utilized as a scaffold in medicinal chemistry for antiviral and antimicrobial development. While rhodanine derivatives are "privileged structures," they are also frequent Pan-Assay Interference Compounds (PAINS). This guide provides a self-validating LC-MS/MS workflow to distinguish the intact active pharmaceutical ingredient (API) from degradation products (e.g., hydrolysis of the thioxo group) and synthetic impurities (e.g., p-anisidine).

Introduction

The rhodanine scaffold (2-thioxo-4-thiazolidinone) is a cornerstone of heterocyclic chemistry. The specific derivative 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one features a p-methoxyphenyl group at the N3 position, influencing its solubility and ionization efficiency.

Accurate mass spectrometry analysis is essential for this compound to:

-

Validate Synthesis: Confirm ring closure and absence of unreacted p-anisidine.

-

Monitor Stability: Rhodanines are susceptible to hydrolysis (desulfurization) and Michael addition decomposition.

-

Exclude PAINS Behavior: Verify that bioactivity is due to the monomeric species and not colloidal aggregates.

Physicochemical Profile

| Property | Value | Relevance to MS |

| Formula | Monoisotopic Mass: 239.0075 Da | |

| LogP | ~2.1 | Suitable for Reverse Phase (C18) LC |

| pKa | ~6.5 (Active Methylene) | Ionizes in ESI(+) and ESI(-) |

| Solubility | DMSO, MeOH, ACN | Avoid aqueous diluents for stock solutions |

Materials and Methods

Reagents

-

Solvents: LC-MS Grade Acetonitrile (MeCN) and Methanol (MeOH).

-

Additives: Formic Acid (FA) for protonation; Ammonium Formate for buffering (optional).

-

Standard: 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one (>98% purity).

Sample Preparation Protocol

CAUTION: Rhodanine derivatives can precipitate in high-water content mobile phases if the concentration is too high.

-

Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (Concentration: 1 mg/mL).

-

Intermediate: Dilute 10 µL of Stock into 990 µL MeOH (Concentration: 10 µg/mL).

-

Working Solution: Dilute Intermediate 1:10 with 50:50 Water:MeCN + 0.1% FA (Final: 1 µg/mL).

-

Note: Do not use 100% aqueous diluent to prevent precipitation.

-

LC-MS/MS Conditions

The following parameters are optimized for an Agilent Q-TOF or Thermo Orbitrap, but are transferable to Triple Quadrupole (QqQ) systems.

| Parameter | Setting | Rationale |

| Column | C18 (2.1 x 50 mm, 1.8 µm) | Standard RP retention; 1.8 µm for sharp peaks. |

| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong eluent; MeOH can cause higher backpressure. |

| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation. |

| Gradient | 5% B (0-1 min) | Fast ramp to elute hydrophobic rhodanine. |

| Ionization | ESI Positive (+) | Nitrogen protonation is favored over deprotonation here. |

| Capillary Voltage | 3.5 kV | Standard ESI+ setting. |

| Source Temp | 300°C | Ensure complete desolvation of the thioxo moiety. |

Results and Discussion: Fragmentation Mechanics

Full Scan Interpretation

In ESI(+) mode, the compound forms a distinct protonated molecular ion:

-

Observed m/z: 240.0153 (

, -

Isotope Pattern: The presence of two sulfur atoms results in a significant

peak (approx. 9% relative abundance due to

Fragmentation Pathways (MS/MS)

Collision-Induced Dissociation (CID) reveals the structural integrity of the thiazolidinone ring. The fragmentation is driven by the stability of the aromatic p-methoxyphenyl group and the lability of the heterocyclic ring.

Key Transitions:

-

Loss of CO (Carbonyl): The cleavage of the C4 carbonyl is a primary pathway, generating a thione-stabilized cation.

-

(

-

(

-

Retro-Cyclization (RDA-like): Cleavage of the thiazolidine ring often ejects

or splits the N-C2 bond.- (4-methoxyphenyl isothiocyanate cation).

-

Substituent Cleavage: High energy collisions may strip the methyl group from the methoxy substituent.

-

(Loss of

-

(Loss of

Visualization: Fragmentation Tree

The following diagram illustrates the logical flow of ion dissociation.

Caption: ESI(+) Fragmentation pathway of 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one. The formation of the isothiocyanate ion (m/z 165) is characteristic of N-substituted rhodanines.

Quality Control & Troubleshooting

System Suitability Test (SST)

Before analyzing biological or synthetic batches, perform this self-validating check:

-

Blank Injection: Inject Mobile Phase B. Ensure no peaks >1% of analyte area at RT (Carryover check).

-

Isotope Ratio Check: Verify the A+2 peak (m/z 242) is ~9-10% of the A peak (m/z 240). If <5%, the mass assignment or sulfur count is incorrect.

Common Interferences (PAINS behavior)

Rhodanines can aggregate or react with thiols in the assay buffer.

| Observation | Cause | Resolution |

| Peak Tailing | Interaction with silanols or column overload. | Add 5mM Ammonium Formate; Dilute sample. |

| Dimer Peak (479 m/z) | High concentration aggregation | Dilute sample 10x; Check solubility. |

| Peak at m/z 124 | Hydrolysis to p-anisidine. | Fresh sample prep; Avoid basic pH. |

| Peak at m/z 224 | Desulfurization ( | Check for oxidative stress in sample storage. |

References

- Fragmentation of Rhodanine Derivatives: Kassab, R. R., et al. "Synthesis and Mass Spectral Fragmentation of Some New Rhodanine Derivatives." Journal of Heterocyclic Chemistry, 2018. Context: Establishes the cleavage of the N-C2 bond and loss of as primary mechanisms.

-

PAINS and Rhodanine Chemistry

-

Baell, J. B., & Holloway, G. A. "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 2010. Link

- Context: Defines the structural alerts associ

-

-

Spectral Characterization of Thiazolidinones

-

Isloor, A. M., et al. "Synthesis, characterization, anticancer, and antioxidant activity of some new thiazolidin-4-ones." Medicinal Chemistry Research, 2012. Link

- Context: Provides NMR and IR grounding for the 3-(4-methoxyphenyl) analog.

-

- Holčapek, M., et al. "Fragmentation behavior of N-substituted rhodanines in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 2011.

Application Note: X-ray Crystallography of 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one Derivatives

Executive Summary

The 3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one scaffold (a derivative of rhodanine) represents a "privileged structure" in medicinal chemistry, exhibiting potent anticancer, antimicrobial, and anti-inflammatory activities. However, the efficacy of these small molecules is strictly governed by their solid-state conformation and supramolecular interactions.

This guide provides a definitive protocol for the synthesis, single-crystal growth, and X-ray diffraction (XRD) analysis of these derivatives. Unlike generic guides, this document focuses on the specific challenges of crystallizing sulfur-nitrogen heterocycles—namely, overcoming twinning and disorder caused by the anisotropic vibration of the sulfur atoms.

Part 1: Synthesis and Crystallization Protocol

Mechanistic Synthesis

To obtain high-purity crystals suitable for XRD, we utilize a modified one-pot dithiocarbamate formation followed by cyclization. This method minimizes side products that often act as nucleation impurities.

Reagents:

-

4-Methoxyaniline (

-Anisidine) -

Carbon disulfide (

) -

Chloroacetic acid[1]

-

Triethylamine (TEA)

-

Solvent: Absolute Ethanol

Step-by-Step Protocol:

-

Dithiocarbamate Formation: Dissolve 4-methoxyaniline (10 mmol) in ethanol (20 mL) containing TEA (20 mmol). Cool to 0°C in an ice bath. Dropwise add

(15 mmol) over 30 minutes. The solution will turn yellow/orange, indicating dithiocarbamate formation. -

Cyclization: Add a solution of chloroacetic acid (10 mmol) in ethanol. Reflux the mixture for 4–6 hours. Monitoring via TLC (Hexane:Ethyl Acetate 7:3) is critical; look for the disappearance of the amine spot.

-

Acidification: Cool the reaction mixture and pour into ice-cold water (100 mL). Acidify with concentrated HCl to pH 2–3. The precipitate (3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one) will form immediately.

-

Purification: Filter the solid, wash with cold water, and recrystallize initially from hot ethanol to remove ionic salts.

Crystal Growth Strategy

Rhodanine derivatives often form microcrystalline needles unsuitable for single-crystal XRD. To force the formation of block-like prisms, we employ a Binary Solvent Diffusion technique.

-

Good Solvent: Dimethylformamide (DMF) or DMSO (high solubility).

-

Poor Solvent: Ethanol or Water (low solubility).

Protocol:

-

Dissolve 20 mg of the purified compound in the minimum amount of DMF (approx. 1-2 mL) in a narrow glass vial (inner vial).

-

Place this vial inside a larger jar containing 10 mL of Ethanol (outer reservoir).

-

Cap the outer jar tightly. The ethanol vapors will slowly diffuse into the DMF solution, reducing solubility gradually and promoting ordered lattice growth.

-

Timeframe: Leave undisturbed at 20°C for 5–7 days.

Workflow Visualization

Figure 1: Step-by-step synthesis and binary solvent diffusion workflow for high-quality crystal growth.

Part 2: X-Ray Data Collection & Processing[2]

Instrument Configuration

Sulfur atoms in the thiazolidine ring scatter X-rays significantly but can also lead to absorption issues if the crystal is too large.

-

Radiation Source: Mo K

( -

Temperature: Data collection at 100 K (using a cryostream) is mandatory. Room temperature (296 K) collection often results in large thermal ellipsoids for the terminal methoxy group, obscuring precise bond lengths.

-

Resolution: Collect data up to at least

Å resolution (

Data Processing Pipeline

The processing workflow must account for the potential disorder in the methoxy tail.

-

Integration (SAINT/CrysAlisPro): Integrate reflections and apply Lorentz-polarization corrections.

-

Absorption Correction (SADABS): Critical due to the presence of Sulfur (

) atoms. -

Structure Solution (SHELXT): Use Intrinsic Phasing. The heavy Sulfur atoms usually phase the structure easily.

-

Refinement (SHELXL):

-

Refine

, -

Place

atoms in calculated positions (riding model).[2] -

Check for disorder: If the methoxy group shows elongated ellipsoids, apply a split model (PART 1 / PART 2) with occupancy refinement.

-

Structural Analysis Logic

Figure 2: Logical pipeline for X-ray diffraction data processing and refinement.

Part 3: Structural Analysis & Interpretation[4][5]

Conformational Analysis

The biological activity of 3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is heavily influenced by the dihedral angle between the thiazolidinone ring (Planar) and the phenyl ring .

-

Twist Angle: Typically, these rings are not coplanar due to steric hindrance between the carbonyl oxygen (C=O) and the phenyl protons. Expect a torsion angle of 60°–90° .

-

Ring Puckering: The 5-membered thiazolidine ring is often nearly planar (rms deviation < 0.05 Å) or exhibits a slight "envelope" conformation on the Sulfur atom.[3]

Supramolecular Architecture

In the solid state, these molecules do not exist in isolation. The crystal packing is driven by specific non-covalent interactions, which should be quantified using Hirshfeld Surface Analysis (e.g., CrystalExplorer).

-

C-H···O Hydrogen Bonds: The carbonyl oxygen is a strong acceptor. Look for interactions with phenyl protons from neighboring molecules (Distance < 2.7 Å).

-

C-H···S Interactions: The thioxo sulfur (C=S) is a soft acceptor, often engaging in weaker, longer-range interactions.

-

-

Comparative Crystallographic Data

The following table summarizes typical parameters for this class of compounds, serving as a benchmark for your experiments.

| Parameter | 3-(4-methoxyphenyl) derivative | 3-Phenyl derivative (Reference) | Significance |

| Crystal System | Monoclinic | Monoclinic | Common for planar heterocycles |

| Space Group | Centrosymmetric packing favored | ||

| Z (Molecules/Cell) | 4 | 4 | Standard packing efficiency |

| a (Å) | ~10.6 | ~10.5 | Lattice similarity |

| b (Å) | ~13.2 | ~6.0 | Variation due to methoxy tail |

| c (Å) | ~15.1 | ~13.3 | Variation due to methoxy tail |

| ~97° | ~95° | Monoclinic distortion | |

| R-Factor (R1) | < 0.05 | < 0.05 | Target quality metric |

References

-

Synthesis and Crystal Structure of 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. MDPI. Available at: [Link]

-

3-Phenyl-2-thioxo-1,3-thiazolidin-4-one. PubMed Central (NIH). Available at: [Link]

-

Crystal structures of two 1,3-thiazolidin-4-one derivatives featuring sulfide and sulfone functional groups. PubMed Central (NIH). Available at: [Link]

-

Synthesis, X-ray Crystal Structure, and Computational Characterization of Thiazolidin-4-one Derivatives. ResearchGate. Available at: [Link]

-

Design, Synthesis and Biological Assessment of Rhodanine-Linked Derivatives. PubMed Central (NIH). Available at: [Link]

Sources

Application Note: Cell-Based Evaluation of 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one Scaffolds

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The compound 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the N-substituted rhodanine class. These molecules are "privileged scaffolds" in medicinal chemistry, serving as precursors for potent anticancer agents (specifically Bcl-xL/Bcl-2 inhibitors), antimicrobial agents, and insulin sensitizers (PTP1B inhibitors).

However, this scaffold presents a unique challenge in drug discovery: Promiscuity. Rhodanines are frequently flagged as PAINS (Pan-Assay Interference Compounds) . They can generate false positives via:

-

Colloidal Aggregation: Sequestering proteins non-specifically.

-

Photometric Interference: The core absorbs light in the UV-Vis range (300–400 nm), potentially overlapping with colorimetric readouts.

-

Chemical Reactivity: The N-aryl core is relatively stable, but if derivatized at the C5 position (common in SAR studies), it becomes a Michael acceptor.

This guide provides a self-validating workflow designed to evaluate the biological activity of this molecule while rigorously excluding artifactual data.

Experimental Workflow Overview

The following flowchart outlines the logic required to validate this compound. Note the critical "Fork" at Step 3, where positive hits must be cross-referenced against aggregation assays.

Figure 1: Critical Decision Tree for Rhodanine Evaluation. Note the mandatory counter-screen (Red) to rule out aggregation artifacts common to this scaffold.

Protocol Module A: Compound Handling & Solubilization

Rhodanine derivatives are hydrophobic. Improper solubilization leads to micro-precipitates that scatter light and sequester proteins, causing false IC50 values.

Reagents

-

Compound: 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one (Purity >95% by HPLC).

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

-

QC: Dynamic Light Scattering (DLS) equipment (Optional but recommended).

Procedure

-

Stock Preparation: Dissolve the compound to 10 mM or 20 mM in anhydrous DMSO. Vortex vigorously for 1 minute.

-

Visual Check: Solution must be clear yellow/orange. Any turbidity indicates insolubility.

-

-

Working Solutions: Dilute serially in DMSO first, then spike into culture media.

-

Critical Rule: Keep final DMSO concentration < 0.5% (v/v) in cell assays.

-

Precipitation Check: When adding the DMSO stock to aqueous media (e.g., RPMI-1640), observe immediately. If the media turns "milky," the compound has crashed out. You must lower the concentration.

-

Protocol Module B: Cytotoxicity Screening (The "Anti-Artifact" Method)

Why this matters: Traditional MTT assays rely on formazan absorbance at 570 nm. Rhodanines are colored and can absorb near this region or chemically reduce tetrazolium salts without cellular metabolism, yielding false viability data.

Recommendation: Use an ATP-based Luminescence Assay (e.g., CellTiter-Glo®) which is less susceptible to optical interference.

Step-by-Step Protocol

-

Seeding: Plate tumor cells (e.g., A549, MCF-7, or Jurkat) at 3,000–5,000 cells/well in 96-well opaque-walled white plates. Incubate for 24h.

-

Treatment: Add compound (0.1 µM – 100 µM) in triplicate. Include:

-

Negative Control: 0.5% DMSO.

-

Positive Control: Staurosporine (1 µM) or Doxorubicin.

-

Blank: Media + Compound (No cells) – Crucial to check for background luminescence.

-

-

Incubation: 48 to 72 hours at 37°C, 5% CO2.

-

Readout: Add ATP detection reagent (equal volume to media). Shake for 2 minutes to lyse cells. Incubate 10 mins dark. Read Luminescence.

-

Data Analysis:

[1]

Protocol Module C: Mechanism of Action (Mitochondrial Apoptosis)

N-aryl rhodanines often act by inhibiting Bcl-xL/Bcl-2 interactions at the mitochondria, triggering Cytochrome C release. The following diagram illustrates the pathway and where this molecule is hypothesized to intervene.

Figure 2: Putative Mechanism of Action. Rhodanines are known BH3-mimetics, inhibiting Bcl-xL to release Bax/Bak.

Assay: Annexin V / Propidium Iodide (Flow Cytometry)

To confirm the kill mechanism is apoptosis (programmed) and not necrosis (non-specific toxicity).

-

Treatment: Treat cells (6-well plate) with IC50 concentration of the compound for 24h.

-

Harvesting: Collect media (floating cells) and trypsinized adherent cells. Do not over-trypsinize as it damages phosphatidylserine receptors.

-

Staining: Wash with cold PBS. Resuspend in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI). Incubate 15 min in dark.

-

Flow Cytometry:

-

Q1 (Annexin- / PI+): Necrotic (Possible artifact/toxicity).

-

Q2 (Annexin+ / PI+): Late Apoptosis.

-

Q3 (Annexin- / PI-): Live.

-

Q4 (Annexin+ / PI-): Early Apoptosis (Target mechanism).

-

Success Criterion: A shift from Q3 to Q4 indicates specific apoptotic signaling.

-

Protocol Module D: The "Trustworthiness" Check (PAINS Validation)

This is the most critical section for publication. You must prove the compound is not acting as a "colloidal aggregator." Aggregators inhibit enzymes/cells by coating them, not by specific binding.

Method: Detergent-Based Counter-Screen

Aggregators are sensitive to low concentrations of non-ionic detergents (which disrupt the colloid but not specific binding).

-

Setup: Repeat your primary bioassay (e.g., if you are testing enzyme inhibition like PTP1B, or a short-term cell signaling assay).

-

Conditions:

-

Condition A: Standard Assay Buffer.

-

Condition B: Assay Buffer + 0.01% Triton X-100 (freshly prepared).

-

-

Interpretation:

-

True Inhibitor: IC50 remains largely unchanged between A and B.

-

Promiscuous Aggregator: Activity is abolished or IC50 shifts significantly (>3-fold) in the presence of Triton X-100.

-

Data Presentation Standards

When reporting results for this scaffold, use the following table structure to ensure clarity and comparability.

| Assay Type | Readout | Compound IC50 (µM) | Positive Control IC50 | Interference Check |

| Viability | ATP Luminescence | [Data] | Doxorubicin: [Data] | Blank w/o cells showed no signal |

| Apoptosis | Annexin V-FITC | [Data] (% population) | Staurosporine: [Data] | N/A |

| Specificity | Triton X-100 Shift | IC50 (+Det) / IC50 (-Det) | Ratio should be ~1.0 | CRITICAL QC STEP |

References

-

Tomasic, T. & Masic, L.P. (2009). Rhodanine as a privileged scaffold in drug discovery. Current Medicinal Chemistry. Link

-

Baell, J.B. & Holloway, G.A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

-

Cutsem, N.V. et al. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets. Molecules. Link

-

Singha, T. et al. (2023). Rhodanine-based compounds as potential Bcl-2 inhibitors: A review. European Journal of Medicinal Chemistry. Link

-

Shoichet, B.K. (2006). Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today. Link

Sources

Technical Support Center: Optimizing 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one in Bioassays

Compound ID: 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one Chemical Class: N-substituted Rhodanine Primary Application: High-Throughput Screening (HTS), Antimicrobial/Anticancer scaffold CAS Registry Number: 5350-09-4

Introduction: The "Solubility" Paradox

Welcome to the technical support hub for Rhodanine derivatives. If you are visiting this page, you likely encountered precipitation, inconsistent inhibition curves, or "crashing out" upon adding this compound to your assay buffer.

Critical Technical Insight: While often diagnosed as a simple solubility failure, the behavior of 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is frequently due to Colloidal Aggregation . This compound belongs to a chemical class known as PAINS (Pan-Assay Interference Compounds) .[1][2]

At micromolar concentrations in aqueous buffer, these molecules do not merely precipitate; they form stable, sub-micron colloidal particles.[3] These particles sequester enzymes and proteins non-specifically, leading to false-positive inhibition.[4][5] This guide provides the protocols to distinguish between true insolubility, colloidal aggregation, and genuine biological activity.

Module 1: Diagnostic Workflow

Before altering your buffer, determine the physical state of your compound. Use this logic flow to diagnose the issue.

Figure 1: The Aggregation Decision Tree. Use this workflow to rule out non-specific sequestration before assuming poor solubility or potent inhibition.

Module 2: Troubleshooting Guides

Issue 1: "The compound precipitates immediately when added to the assay buffer."

Diagnosis: This is likely a "Crash-out" event caused by the hydrophobic "Methoxyphenyl" tail and the rigid Rhodanine core. The LogP of this compound is estimated between 2.0 and 3.0. When a concentrated DMSO stock (e.g., 10 mM) hits an aqueous buffer, the local concentration transiently exceeds the solubility limit.

Corrective Protocol: The Intermediate Dilution Step Do not pipette DMSO stock directly into the assay well. Use an intermediate dilution plate.

-

Prepare Stock: 10 mM in anhydrous DMSO.

-

Intermediate Step: Dilute compound 1:10 or 1:20 into a buffer containing 0.01% Triton X-100 .

-

Why? The detergent creates micelles that stabilize the monomeric form of the rhodanine derivative during the transition from organic to aqueous solvent.

-

-

Final Addition: Transfer from the intermediate plate to the assay plate.

-

Limit DMSO: Ensure final DMSO concentration is < 1% (v/v) to prevent solvent-induced protein denaturation, which can exacerbate aggregation.

Issue 2: "I see high inhibition, but it disappears when I add BSA or detergent."

Diagnosis: This is the hallmark of Colloidal Aggregation . The "inhibition" was actually the aggregate physically adsorbing your target enzyme. Adding BSA (Bovine Serum Albumin) or detergent disrupts the colloid or saturates its surface, releasing the enzyme.

Validation Experiment: The Detergent Sensitivity Assay Reference Standard: Shoichet Lab Protocols

| Experimental Condition | Expected Result (If True Binder) | Expected Result (If Aggregator) |

| Buffer Only | High Inhibition (Low IC50) | High Inhibition (Low IC50) |

| Buffer + 0.01% Triton X-100 | High Inhibition (IC50 Stable) | No Inhibition (IC50 Increases) |

| Buffer + 0.1 mg/mL BSA | High Inhibition | Reduced/No Inhibition |

| Centrifugation (10 mins @ 10k x g) | Activity remains in supernatant | Activity pellets (supernatant inactive) |

Action: If your compound loses activity with Triton X-100, it is a false positive. You must optimize the scaffold to reduce lipophilicity (e.g., replace the methoxyphenyl group with a polar heterocycle).

Issue 3: "My DMSO stock turned cloudy or yellow over time."

Diagnosis: Rhodanine derivatives contain a thioxo group (C=S) and a reactive methylene center. They are susceptible to:

-

Hydrolysis: If the DMSO is hygroscopic (absorbed water from air), the C=S bond can hydrolyze to C=O.

-

Oxidation: Formation of disulfides or oxidative coupling at the C5 position.

-

Photodegradation: Rhodanines are light-sensitive.

Stock Management Protocol:

-

Solvent: Use only Anhydrous DMSO (99.9%, stored over molecular sieves).

-

Storage: Aliquot into single-use vials. Store at -20°C or -80°C.

-

Thawing: Do not subject to repeated freeze-thaw cycles.

-

Light: Store in amber vials or wrap in foil.

Module 3: Advanced Characterization (Graphviz Workflow)

If you are developing this compound as a lead, you must prove it is not a "PAINS" compound.

Figure 2: Quality Control & Validation Pipeline. Recommended steps before publishing bioactivity data.

FAQ: Frequently Asked Questions

Q: Can I use Tween-20 instead of Triton X-100? A: Yes. Tween-20 (0.05%) is an acceptable alternative. The goal is to use a non-ionic detergent above its Critical Micelle Concentration (CMC) to disrupt colloidal particles without denaturing your target protein.

Q: Is the methoxyphenyl group responsible for the solubility issues? A: Partially. The methoxy group adds lipophilicity, but the rhodanine core itself is the primary driver of the specific "stacking" interactions that lead to colloidal formation. Removing the methoxy group might improve solubility slightly, but it won't eliminate the risk of aggregation inherent to the rhodanine scaffold.

Q: Why does the compound precipitate in PBS but not in Tris buffer? A: Ionic strength and pH affect aggregation kinetics. PBS (high salt) can "salt out" hydrophobic compounds faster than low-salt Tris buffers. Try lowering the salt concentration (if your protein tolerates it) to improve stability.

Q: Is this compound a Michael Acceptor? A: The structure 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has a methylene group at the C5 position. While less reactive than its 5-arylidene derivatives (which are potent Michael acceptors), the C5 position is acidic and can undergo aldol-like condensations or oxidation in assay buffers. Always prepare fresh dilutions.

References

-

Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[2] Journal of Medicinal Chemistry, 53(7), 2719–2740.[2] Link

-

Shoichet, B. K. (2006). Screening in a spirit haunted world.[5] Drug Discovery Today, 11(23-24), 1074–1081. Link

-

Feng, B. Y., et al. (2005). High-throughput assays for promiscuous inhibitors.[5] Nature Chemical Biology, 1(3), 146–148. Link

-

Coan, K. E., & Shoichet, B. K. (2008). Stoichiometry and physical chemistry of promiscuous aggregate-based inhibitors. Journal of the American Chemical Society, 130(30), 9606–9612. Link

-

Tomasic, T., & Masic, L. P. (2012). Rhodanine as a privileged scaffold in drug discovery.[6] Current Medicinal Chemistry, 19(1), 71-90. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]

- 3. Shoichet Lab : Colloidal aggregation in drug discovery & drug formulation [bkslab.org]

- 4. Predictions of Colloidal Molecular Aggregation Using AI/ML Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Enhancing Selectivity of 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

[1]

Role: Senior Application Scientist Subject: Troubleshooting Selectivity, Synthesis, and Assay Interference for Rhodanine Scaffolds

Introduction: The "Privileged" vs. "Promiscuous" Paradox

Welcome to the technical support hub for the 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one scaffold. You are likely here because this molecule (or its derivative) emerged as a hit in your high-throughput screen (HTS), but you are struggling with non-specific binding, flat SAR (Structure-Activity Relationship), or reproducibility issues.

This scaffold is a Rhodanine derivative.[1][2][3][4][5][6][7][8] While historically termed a "privileged structure" due to its ability to bind diverse biological targets (from HIV-1 Integrase to Aldose Reductase), it is also a notorious PAINS (Pan-Assay Interference Compound).[1] The exocyclic thioxo group (C=S) and the C5-position are highly reactive, leading to three common failure modes:

-

Aggregation: Forming colloidal particles that sequester enzymes non-specifically.[1]

-

Michael Addition: Covalently modifying nucleophilic residues (cysteine) on proteins.[1]

-

Light Interference: Absorbing/fluorescing at wavelengths that interfere with assay readouts.[1]

This guide provides the protocols to troubleshoot these issues and engineer genuine selectivity.

Module 1: Synthesis & Purity Troubleshooting

User Question: "I am synthesizing derivatives at the C5 position via Knoevenagel condensation, but my yields are inconsistent, and I see multiple spots on TLC. How do I ensure I have the pure Z-isomer?"

Technical Diagnosis:

The 3-(4-methoxyphenyl) group is electron-donating, which stabilizes the ring but can make the C5 position less acidic compared to N-phenyl analogs.[1] Incomplete condensation and hydrolysis of the thioxo group (C=S

Troubleshooting Protocol: Optimization of Knoevenagel Condensation

| Parameter | Standard Condition (Prone to Failure) | Optimized Condition (Recommended) | Reasoning |

| Catalyst | Piperidine (Base) | Sodium Acetate / Acetic Acid (Buffered) | Strong bases can ring-open the rhodanine or hydrolyze the thioxo group.[1] Buffered acidic conditions favor the Z-isomer precipitation.[1] |

| Solvent | Ethanol (Reflux) | Toluene (Dean-Stark) or Microwave (EtOH) | Water removal drives the equilibrium.[1] Microwave irradiation (110°C, 10-20 min) significantly reduces reaction time and degradation. |

| Purification | Recrystallization only | Flash Column + Recrystallization | Recrystallization often traps unreacted aldehyde.[1] Silica chromatography is required to remove trace hydrolysis products (2,4-diones).[1] |

Step-by-Step Workflow (Green Synthesis Approach):

-

Reactants: Mix 3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one (1.0 eq) with the target aldehyde (1.1 eq).

-

Catalyst: Add fused Sodium Acetate (3.0 eq) in Glacial Acetic Acid.

-

Activation: Microwave at 300W, 110°C for 15 minutes.

-

Workup: Pour into ice water. The Z-isomer usually precipitates due to steric relief favoring the trans arrangement relative to the carbonyl.

-

Validation: NMR must show a singlet for the methine proton (CH=C) around

7.5–7.8 ppm.[1]

Module 2: The PAINS Filter (Validating Selectivity)

User Question: "My compound inhibits my target enzyme with an IC50 of 2 µM, but when I increase the enzyme concentration, the IC50 shifts. Is this a real hit?"

Technical Diagnosis: This is the hallmark of promiscuous aggregation . If the compound forms a colloid, it inhibits by physical sequestration. This is not selective binding. You must validate the hit immediately before proceeding to SAR.

The "Detergent Test" Protocol

Objective: Determine if inhibition is due to specific binding (drug-like) or aggregation (artifact).[1]

-

Baseline Assay: Measure IC50 in standard buffer.

-

Detergent Arm: Repeat the assay adding 0.01% to 0.1% Triton X-100 (or Tween-80) to the reaction buffer.

-

Note: Ensure the detergent concentration is below the Critical Micelle Concentration (CMC) but sufficient to disrupt small organic aggregates.[1]

-

-

Interpretation:

-

IC50 Unchanged: Specific Binding (Valid Hit).

-

IC50 Increases significantly (>3-fold) or Activity Lost: Aggregator (False Positive).

-

The "Reversibility Test" (Covalent Binding Check)

Objective: Rule out non-specific Michael addition to cysteines.[1]

-

Pre-incubate enzyme with the inhibitor (10x IC50) for 30 minutes.[1]

-

Dilute the mixture 100-fold into substrate solution (rapid dilution).

-

Result: If enzymatic activity recovers, binding is reversible.[1] If activity remains inhibited, the compound has likely covalently modified the protein (common with 5-arylidene rhodanines).[1]

Figure 1: Decision Tree for validating Rhodanine hits. Essential for filtering false positives before chemical optimization.

Module 3: SAR Strategies for Selectivity

User Question: "I have confirmed my hit is real. How do I modify the 3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one core to improve selectivity for my specific target?"

Technical Diagnosis: The core itself is a scaffold. Selectivity comes from the "Right-Hand Side" (RHS) modification at C5.[1] The 4-methoxyphenyl group at N3 (Left-Hand Side) provides lipophilicity and some steric bulk, but it is the C5-arylidene moiety that dictates specific pocket interactions.[1]

Strategy 1: Mitigating the Michael Acceptor (The "Warhead" Issue)

The double bond at C5 is reactive. To increase selectivity and reduce toxicity:

-

Steric Shielding: Introduce ortho-substituents on the benzylidene ring (attached to C5).[1] This twists the ring out of planarity, protecting the double bond from non-specific nucleophilic attack (e.g., Glutathione) while maintaining binding to the enzyme pocket.

-

Bioisosteres: If the exocyclic sulfur (C=S) is causing redox issues, consider converting it to the 2,4-dione (oxygen analog) or a 2-imino derivative.[1] Note: This often reduces potency but drastically improves selectivity profiles.

Strategy 2: Targeting Specific Residues (The "Anchor" Approach)

Since the N3-position is fixed (4-methoxyphenyl), you must engineer the C5-aldehyde partner.[1]

-

For Hydrophilic Pockets: Incorporate carboxylic acids or sulfonamides on the C5-aryl ring.[1] (Example: Targeting Aldose Reductase).[1][9]

-

For Hydrophobic Pockets: Use bulky naphthyl or indole systems at C5.[1] (Example: Targeting HIV-1 Integrase or bacterial toxins).[1]

SAR Comparison Table:

| Modification Site | Chemical Change | Effect on Selectivity | Effect on Liability (PAINS) |

| N-3 Position | Keep 4-Methoxyphenyl | Good membrane permeability; generally neutral for selectivity.[1] | Low impact. |

| C-2 Position | Thioxo (C=S) | Increases Selectivity. The C=O is harder (HSAB theory) and less prone to redox cycling.[1] | Reduces PAINS. Less aggregation prone.[1] |

| C-5 Position | Unsubstituted (CH2) | Non-selective.[1] | High reactivity (if oxidized).[1] |

| C-5 Position | Benzylidene (C=CH-Ar) | Potency driver.[1] Selectivity depends on Ar substituents.[1] | High Risk. Michael acceptor. |

| C-5 Optimization | Ortho-substituted Benzylidene | High Selectivity. Forces specific conformation.[1] | Low Risk. Steric bulk protects the double bond. |

Module 4: Advanced Characterization

User Question: "Reviewers are asking for proof that my compound isn't just reacting with the buffer or light. What do I provide?"

Technical Guidance: Rhodanines are photo-active.[1] You must characterize the photostability.

-

UV-Vis Scan: Perform a scan (200-600 nm) in your assay buffer.[1] If the compound absorbs at the assay's detection wavelength (e.g., 340 nm for NADH-coupled assays), you have an Inner Filter Effect .

-

Solution: Change the readout to a fluorogenic substrate with excitation/emission outside the compound's absorbance range.

-

-

NMR Stability: Incubate the compound in deuterated buffer (DMSO-d6/D2O mix) for 24 hours. Check for the disappearance of the vinylic proton signal (hydrolysis) or appearance of new peaks (degradation).[1]

Figure 2: Optimized synthesis and quality control workflow to minimize side-products and ensure isomeric purity.

References

-

Baell, J. B., & Holloway, G. A. (2010).[1] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[1] Journal of Medicinal Chemistry. Link[1]

-

Tomasic, T., & Masic, L. P. (2012).[1] Rhodanine as a Privileged Scaffold in Drug Discovery.[1][5][7] Current Medicinal Chemistry. Link

-

Carlsson, J., et al. (2011).[1] Ligand discovery from a dopamine D3 receptor homology model and crystal structure.[1] Nature Chemical Biology.[1] (Discusses aggregation artifacts). Link

-

Singha, M., et al. (2020).[1] Green synthesis of rhodanine derivatives and their biological evaluation. Current Organic Chemistry. Link

-

Mendgen, T., et al. (2012).[1] Privileged scaffolds or promiscuous binders: a comparative study on rhodanines and related heterocycles in medicinal chemistry. Journal of Medicinal Chemistry. Link

Sources

- 1. PubChemLite - 3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one (C10H9NO2S2) [pubchemlite.lcsb.uni.lu]

- 2. mdpi.com [mdpi.com]

- 3. Privileged scaffolds or promiscuous binders: a comparative study on rhodanines and related heterocycles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring the rhodanine universe: Design and synthesis of fluorescent rhodanine-based derivatives as anti-fibrillar and anti-oligomer agents against α-synuclein and 2N4R tau - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. nanobioletters.com [nanobioletters.com]

minimizing cytotoxicity of 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

Subject: Minimizing Cytotoxicity & Optimizing Assay Conditions for Rhodanine Derivatives Ticket ID: #RHOD-5350-SUP Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Rhodanine Paradox"

You are likely accessing this guide because you have observed unexpected cytotoxicity or erratic IC50 values with 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one .

This compound belongs to the rhodanine class (2-thioxo-4-thiazolidinones).[1][2] While these scaffolds are prolific in high-throughput screening (HTS) hits for anticancer and antimicrobial activity, they are frequently classified as PAINS (Pan-Assay Interference Compounds) .[3] Their "toxicity" is often a conflation of three distinct mechanisms:

-

True Pharmacological Cytotoxicity: Modulation of targets like Bcl-2 or phosphatases.

-

Chemical Reactivity: Non-specific covalent binding to protein thiols (Michael addition).

-

Assay Artifacts: Colloidal aggregation sequestering enzymes or colorimetric interference.

This guide provides a systematic troubleshooting workflow to decouple specific bioactivity from non-specific cytotoxicity.

Module 1: Troubleshooting Assay Artifacts (The "False" Toxicity)

Q: My IC50 curves are steep and non-reproducible. Is the compound precipitating? A: Likely, but it may also be forming colloidal aggregates . Rhodanines are lipophilic and prone to forming promiscuous colloidal aggregates in aqueous media. These aggregates sequester proteins, leading to cell death via membrane disruption or "starvation" of the cell surface, which mimics specific cytotoxicity.

Diagnostic Protocol: The Detergent Test To distinguish specific binding from aggregation-based toxicity, repeat your viability assay with the addition of a non-ionic detergent.

-

Step 1: Prepare media with 0.01% - 0.1% Triton X-100 (or freshly prepared Tween-80).

-

Step 2: Run the cytotoxicity assay (e.g., MTT/ATP) side-by-side with detergent-free media.

-

Interpretation: If the cytotoxicity (or potency) disappears or shifts significantly (e.g., IC50 shifts from 5 µM to >100 µM) in the presence of detergent, the observed effect was likely due to non-specific aggregation.

Q: I am using an MTT assay, and the results indicate higher cell viability than expected, even at high concentrations. Why? A: This is a classic photometric interference issue. Rhodanine derivatives are often yellow-to-orange chromophores that absorb light in the 400–600 nm range.

-

The Issue: The compound itself absorbs at the same wavelength as the formazan product (570 nm) or the background reference (630-650 nm), artificially inflating the "viability" signal.

-

The Fix:

-

Blank Correction: Include "Compound Only" wells (media + compound, no cells) and subtract these values from your experimental wells.

-

Switch Readouts: Use a non-colorimetric assay like CellTiter-Glo (Luminescence) or Resazurin (Fluorescence) , which are less prone to spectral overlap interference.

-

Module 2: Chemical Reactivity & Stability (The "Off-Target" Toxicity)

Q: Why does the compound kill cells rapidly (within 1-2 hours)? A: This suggests Michael Acceptor activity or ROS generation . The exocyclic sulfur (C=S) and the C-5 position (if unsubstituted or arylidene-substituted) make the ring highly electrophilic. It can react covalently with nucleophilic cysteine residues on essential cellular proteins (e.g., Keap1, enzymes), causing rapid, non-specific necrosis.

Diagnostic Protocol: The Thiol Rescue

-

Step 1: Pre-incubate cells with N-Acetylcysteine (NAC) (1-5 mM) or Glutathione (GSH) for 1 hour.

-

Step 2: Treat with the rhodanine compound.[1]

-

Interpretation: If NAC/GSH completely abolishes the cytotoxicity, the mechanism is likely non-specific alkylation of cellular thiols or ROS generation, rather than a specific receptor interaction.

Q: Is the compound stable in cell culture media? A: Rhodanine rings are susceptible to hydrolysis , especially in slightly basic conditions (pH 7.4) and under light.

-

Hydrolysis Product: The ring can open or hydrolyze to the corresponding 2,4-thiazolidinedione (losing the sulfur), which has a completely different pharmacological profile.

-

Phototoxicity: Rhodanines can be photo-activated. Ensure all incubations are performed in the dark to rule out light-induced singlet oxygen production.

Module 3: Structural Optimization Strategies

Q: How can I modify the structure to reduce cytotoxicity while keeping the core? A: The goal is to reduce lipophilicity and electrophilicity.

| Modification Strategy | Rationale |

| Replace C=S with C=O | Converting the rhodanine (2-thioxo) to a 2,4-thiazolidinedione often reduces non-specific protein binding and "PAINS" behavior, though it may lower potency. |

| N-Substitution | The 4-methoxyphenyl group at Position 3 is lipophilic. Introducing polar groups (e.g., carboxylic acids, morpholine) here can improve solubility and reduce aggregation. |

| C-5 Substitution | If the C-5 position is a free methylene (-CH2-), it is reactive. Condensing it with an aldehyde to form a benzylidene stabilizes the ring but increases Michael acceptor potential. Bulky groups at C-5 can sterically hinder non-specific nucleophilic attack. |

Visualizing the Toxicity Pathways

The following diagram illustrates the decision matrix for determining the source of cytotoxicity.

Figure 1: Troubleshooting workflow to distinguish specific pharmacological activity from PAINS-related artifacts.

Standardized Validation Protocol

To rigorously validate the biological activity of 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one, follow this "Gold Standard" protocol:

-

Solubility Check: Dissolve compound in DMSO. If precipitate forms upon addition to media (check via microscopy), lower concentration or use a BSA-conjugated delivery method.

-

Assay Selection: Use CellTiter-Glo (ATP) to avoid color interference.

-

Counter-Screen: Run the assay on a "resistant" cell line (e.g., HEK293) alongside your target cancer line. If toxicity is identical in both, it is likely general chemical toxicity (non-specific).

-

Detergent Control: Include a condition with 0.01% Triton X-100.

-

Readout: Measure IC50 at 24h and 48h. Rapid death (<4h) usually indicates membrane lysis or chemical reactivity, not programmed cell death (apoptosis).

References

-

Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

-

Tomasic, T., & Masic, L. P. (2012). Rhodanine as a Scaffold in Drug Discovery: A Critical Review of Its Biological Activities and Mechanisms of Target Modulation. Expert Opinion on Drug Discovery. Link

-

Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition via Aggregation. Journal of Medicinal Chemistry. Link

-

Mendgen, T., et al. (2012). Collateral damage of the "rhodanine" scaffold: The darker side of a popular drug discovery hit. ChemMedChem. Link

Sources

common pitfalls in the biological evaluation of thiazolidin-4-ones

Technical Support Center: Biological Evaluation of Thiazolidin-4-ones

Current Status: Online 🟢 Agent: Senior Application Scientist Topic: Troubleshooting Common Pitfalls in Thiazolidin-4-one Scaffolds

Introduction: The "Privileged" vs. "Promiscuous" Paradox

Welcome to the technical support hub for thiazolidin-4-one derivatives. You are likely here because this scaffold (including rhodanines , thiazolidine-2,4-diones , and 5-ene-4-thiazolidinones ) has appeared as a "hit" in your screening campaign.

Warning: While thiazolidin-4-ones are chemically accessible and structurally diverse, they are historically over-represented in PAINS (Pan-Assay Interference Compounds) lists. A significant percentage of reported bioactivity for this class is artifactual, stemming from aggregation, covalent reactivity, or optical interference rather than specific target engagement.

This guide provides the rigorous validation protocols required to distinguish a true lead from a false positive.

Module 1: Aggregation & Promiscuity (The "Frequent Hitter" Issue)